molecular formula C7H6ClF B167059 2-Fluorobenzyl chloride CAS No. 345-35-7

2-Fluorobenzyl chloride

Cat. No.: B167059
CAS No.: 345-35-7
M. Wt: 144.57 g/mol
InChI Key: MOBRMRJUKNQBMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Fluorobenzyl chloride is a versatile reagent used in organic synthesis. It primarily targets molecules that can undergo nucleophilic substitution reactions . The chlorine atom in the molecule serves as a good leaving group, making it susceptible to attack by nucleophiles.

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction . In this reaction, a nucleophile, which is a species rich in electron density, attacks the carbon atom bonded to the chlorine atom. This leads to the displacement of the chlorine atom and the formation of a new bond with the nucleophile .

Biochemical Pathways

For instance, it can react with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .

Result of Action

The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution reactions . For example, it has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by the solvent used, temperature, and the presence of catalysts. It should be stored in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

2-Fluorobenzyl chloride is known to participate in various biochemical reactions. It is often involved in nucleophilic substitution reactions . The compound can react with different enzymes, proteins, and other biomolecules, although the specific interactions depend on the biochemical context .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific molecular mechanism of action depends on the biochemical context and the specific biomolecules that this compound interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with different enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

2-Fluorobenzyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of fluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial production methods often involve the chlorination of fluorotoluene. This process requires careful control of reaction conditions to ensure selective chlorination at the benzylic position .

Chemical Reactions Analysis

2-Fluorobenzyl chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBRMRJUKNQBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059838
Record name 2-Fluorobenzyl chloride
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Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-35-7
Record name 2-Fluorobenzyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-2-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzyl chloride
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Record name Benzene, 1-(chloromethyl)-2-fluoro-
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Record name 2-Fluorobenzyl chloride
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Record name α-chloro-2-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-fluorobenzyl chloride in the synthesis of Prasugrel?

A: this compound serves as a crucial building block in the multi-step synthesis of Prasugrel [, ]. It is first reacted with cyclopropanecarbonitrile in the presence of magnesium to form a Grignard reagent. This Grignard reagent then undergoes further reaction to ultimately yield α-cyclopropylcarbonyl-2-fluorobenzyl chloride. This intermediate is subsequently condensed with 2-oxo-2,4,5,6,7,7α-hexahydrothieno[3,2-c]pyridine to form a precursor to Prasugrel [, ].

Q2: Why is this specific synthetic route using this compound advantageous?

A: The research highlights several advantages of this synthetic approach compared to previous methods. Firstly, it utilizes milder reaction conditions []. Secondly, it involves fewer steps, making the synthesis more efficient [, ]. Lastly, this method employs less toxic reagents and solvents, aligning with green chemistry principles []. These factors contribute to a higher overall yield, making this route potentially more suitable for large-scale industrial production of Prasugrel [].

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